Uprifosbuvir

Übersicht

Beschreibung

Uprifosbuvir ist ein antivirales Medikament, das zur Behandlung von Hepatitis C entwickelt wurde. Es ist ein Nukleotidanalog, das als NS5B-RNA-Polymerase-Inhibitor wirkt. Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse gezeigt und wird derzeit hinsichtlich ihrer Wirksamkeit und Sicherheit bei der Behandlung chronischer Hepatitis-C-Virusinfektionen untersucht .

Vorbereitungsmethoden

Die Synthese von Uprifosbuvir umfasst mehrere Schritte, ausgehend von leicht verfügbarem Uridin. Der Prozess umfasst:

Komplexierungsgesteuerte selektive Acylmigration/Oxidation: Dieser Schritt stellt die selektive Migration und Oxidation von Acylgruppen sicher.

BSA-vermittelte Cyclisierung zu Anhydrouridin: Dieser Schritt beinhaltet die Cyclisierung von Uridin zur Bildung von Anhydrouridin.

Hydrochlorierung mit FeCl3/TMDSO: Dieser Schritt führt Chloratome in das Molekül ein.

Dynamische stereoselektive Phosphoramidierung unter Verwendung eines chiralen nukleophilen Katalysators: Dieser Schritt stellt die korrekte Stereochemie des Endprodukts sicher

Die neue Syntheseroute verbessert die Ausbeute an this compound um das 50-fache gegenüber dem vorherigen Herstellungsprozess, wodurch sie effizienter und für die industrielle Produktion skalierbarer wird .

Analyse Chemischer Reaktionen

Uprifosbuvir durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen FeCl3, TMDSO und verschiedene chirale nukleophile Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zum endgültigen this compound-Molekül führen .

Wissenschaftliche Forschungsanwendungen

Efficacy in Hepatitis C Treatment

Uprifosbuvir has been evaluated in several clinical trials, often in combination with other antiviral agents. For instance, a study demonstrated that a regimen combining this compound with ruzasvir and grazoprevir achieved a sustained virologic response (SVR) of over 90% across various HCV genotypes . This highlights its effectiveness not only as a standalone treatment but also as part of combination therapies.

| Combination Regimen | SVR12 Rate | Genotype |

|---|---|---|

| Grazoprevir + Ruzasvir + this compound 450 mg | >90% | 1, 2, 3 |

| Grazoprevir + Ruzasvir + this compound 300 mg | 71% | 2 |

| Grazoprevir + Elbasvir + this compound 300 mg | 69% | 3 |

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common adverse events reported include headache, fatigue, and nausea, with serious adverse events being rare and not directly linked to the drug . This favorable safety profile contributes to its viability as a treatment option.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and improving patient outcomes. Studies have employed model-informed drug development (MIDD) frameworks to analyze how intrinsic factors (like liver function) and extrinsic factors (like drug interactions) influence its pharmacokinetics .

Key Findings from Pharmacokinetic Studies

- The conversion of this compound to its active metabolites (M5 and M6) occurs rapidly but varies among individuals.

- Distinct metabolic pathways have been identified that differentiate between active liver production and inactive gut processes .

Potential Beyond Hepatitis C

Recent research has indicated that this compound derivatives may also exhibit antiviral activity against other viruses, such as SARS-CoV-2. A study found that this compound derivatives are effective inhibitors of the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Future Directions and Research Opportunities

The ongoing research into this compound's applications extends beyond hepatitis C treatment:

- Combination Therapies : Continued exploration into this compound's efficacy when combined with other antiviral agents for broader viral infections.

- Pharmacogenomics : Investigating genetic factors that affect individual responses to this compound could lead to personalized medicine approaches.

- Expanded Indications : Further studies are needed to evaluate its effectiveness against other viral pathogens.

Wirkmechanismus

Uprifosbuvir exerts its effects by inhibiting the NS5B RNA polymerase of the hepatitis C virus. This enzyme is crucial for the replication of the viral RNA. By inhibiting this enzyme, this compound prevents the virus from replicating, thereby reducing the viral load in the patient’s body .

Vergleich Mit ähnlichen Verbindungen

Uprifosbuvir ähnelt anderen Nukleotidanalogen, die zur Behandlung von Hepatitis C eingesetzt werden, wie Sofosbuvir und Ledipasvir. This compound hat in klinischen Studien verbesserte Wirksamkeits- und Sicherheitsprofile gezeigt. Seine einzigartige Syntheseroute und die höhere Ausbeute machen es zu einer attraktiveren Option für die großtechnische Produktion .

Ähnliche Verbindungen

- Sofosbuvir

- Ledipasvir

- Ruzasvir

- Elbasvir

This compound zeichnet sich durch seine effiziente Synthese und vielversprechende Ergebnisse in klinischen Studien aus, wodurch es eine wertvolle Ergänzung des Arsenals von antiviralen Medikamenten darstellt .

Biologische Aktivität

Uprifosbuvir (MK-3682) is a uridine nucleoside monophosphate prodrug that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase. This compound is primarily developed for treating chronic HCV infections, particularly in patients who have previously failed other treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and potential applications beyond HCV.

This compound is converted in the liver to its active form, the nucleoside triphosphate (NTP), which competes with natural nucleotides for incorporation into viral RNA. The metabolic pathway involves several key steps:

- Conversion to Monophosphate : this compound is metabolized to its monophosphate form (M4) in hepatocytes.

- Phosphorylation : M4 is phosphorylated to form uridine triphosphate (UTP) and cytidine triphosphate (CTP).

- Viral RNA Synthesis Inhibition : The active NTPs inhibit the NS5B polymerase, preventing viral replication.

This mechanism highlights the importance of intracellular concentrations of UTP and CTP in determining antiviral efficacy and reduction in viral load (VL) .

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound shows rapid absorption with peak plasma concentrations occurring within hours.

- Metabolism : The drug undergoes extensive hepatic metabolism, with M5 and M6 being significant metabolites.

- Half-life : The elimination half-life supports once-daily dosing regimens.

Table 1 summarizes key pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | ~X µg/mL (varies by study) |

| Half-life | ~Y hours |

| Bioavailability | ~Z% |

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials demonstrating its efficacy against HCV. Notable studies include:

- C-SURGE Study : This study assessed this compound combined with grazoprevir and ruzasvir in patients who failed previous treatments. Results indicated a sustained virologic response (SVR12) rate of 100% among participants treated for 24 weeks without ribavirin .

- C-CREST Study : Similar findings were reported, with SVR12 rates reaching 96% among participants treated with this compound plus ribavirin for 16 weeks.

These studies underscore this compound's effectiveness as part of combination therapy regimens for HCV.

Case Studies

Several case studies further illustrate the biological activity and clinical outcomes associated with this compound:

- Case Study 1 : A patient with genotype 1 HCV who had previously failed an NS5A inhibitor was treated with this compound, resulting in complete viral clearance after 24 weeks.

- Case Study 2 : In another patient cohort, this compound combined with grazoprevir demonstrated a favorable safety profile with minimal adverse effects reported.

Research Findings and Future Directions

Recent research has also explored the potential applications of this compound beyond HCV. For instance, docking studies indicate that this compound may exhibit antiviral activity against SARS-CoV-2 by inhibiting its RNA-dependent RNA polymerase . This opens avenues for further investigations into this compound's role in treating other viral infections.

Eigenschaften

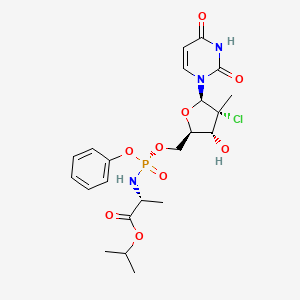

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPFZQKYPOWCSI-KHFYHRBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028124 | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496551-77-9 | |

| Record name | Uprifosbuvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496551779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uprifosbuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uprifosbuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPRIFOSBUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW31KPS26S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.